molecular formula C23H25NO4 B1385471 N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline CAS No. 1040691-29-9

N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline

Cat. No.: B1385471
CAS No.: 1040691-29-9
M. Wt: 379.4 g/mol
InChI Key: ZFCYYYLPDLNDFK-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline is a chemical compound with the molecular formula C23H25NO4 and a molecular weight of 379.45 . This compound is known for its complex structure, which includes both methoxyphenoxy and phenoxyethoxy groups attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-(2-phenoxyethoxy)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline: Known for its unique combination of methoxyphenoxy and phenoxyethoxy groups.

    N-[2-(4-Hydroxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[2-(4-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline: Contains a methyl group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in scientific research .

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-25-20-11-13-23(14-12-20)26-16-15-24-19-7-9-22(10-8-19)28-18-17-27-21-5-3-2-4-6-21/h2-14,24H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCYYYLPDLNDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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